molecular formula C10H12N2O4 B13683732 Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate

Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate

Cat. No.: B13683732
M. Wt: 224.21 g/mol
InChI Key: YIHDIGBJDRWEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate is a malonate ester derivative featuring a 5-methylpyrazine substituent. Malonate esters are versatile intermediates in organic synthesis, enabling C–C bond formation and serving as precursors for heterocycles, pharmaceuticals, and agrochemicals .

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

dimethyl 2-(5-methylpyrazin-2-yl)propanedioate

InChI

InChI=1S/C10H12N2O4/c1-6-4-12-7(5-11-6)8(9(13)15-2)10(14)16-3/h4-5,8H,1-3H3

InChI Key

YIHDIGBJDRWEQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with dimethyl malonate in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.

    Substitution: The malonate ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce pyrazine alcohols or amines. Substitution reactions can lead to a wide range of substituted pyrazine derivatives .

Scientific Research Applications

Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-(5-Methyl-2-pyrazinyl)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can modulate biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Malonate Derivatives

Compound Name Substituent on Malonate Core Key Functional Groups
Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate 5-Methylpyrazine Malonate ester, pyrazine ring
Dimethyl 2-(2-fluorophenyl)malonate 2-Fluorophenyl Malonate ester, aromatic fluorine
Dimethyl 2-(4-aminophenyl)malonate 4-Aminophenyl Malonate ester, primary amine
Dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate Isoindolinone ring Malonate ester, lactam
Oltipraz (5-(2-pyrazinyl)-4-methyl-1,2-dithiole-3-thione) Pyrazine, dithiolethione Dithiolethione, pyrazine

Key Observations :

  • Electronic Effects: The electron-withdrawing pyrazine ring in the target compound may enhance the electrophilicity of the malonate core compared to aryl-substituted derivatives (e.g., 2-fluorophenyl or 4-aminophenyl analogs). This could influence nucleophilic substitution or cyclization reactions .
  • Biological Relevance : Oltipraz, a pyrazine-containing dithiolethione, demonstrates chemoprotective activity by inducing detoxification enzymes (e.g., glutathione S-transferases) and modifying aflatoxin metabolism . The malonate ester in the target compound may allow further functionalization to mimic such bioactivity.

Key Observations :

  • Base Selection: Strong bases like KOH or NaH are critical for deprotonating malonate esters to form carbanions, enabling nucleophilic attack on electrophilic substrates. KOH in acetonitrile achieves high yields (89%) for isoindolinone-linked malonates, while NaH in DMF facilitates quantitative yields for dichloronitrophenyl derivatives .
  • Solvent Impact: Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates by stabilizing ionic intermediates, whereas nonpolar solvents may reduce side reactions like hydrolysis .

Physicochemical Properties

Table 3: Physical Properties of Selected Malonate Derivatives

Compound Name Physical State Melting Point (°C) Solubility
Dimethyl 2-(4-aminophenyl)malonate White crystalline 105–107 Soluble in chloroform, DMSO
Dimethyl 2-(2-methoxyphenoxy)malonate Not specified Not specified Likely soluble in polar aprotic solvents
Oltipraz Solid 159–161 Soluble in DMSO, ethanol

Key Observations :

  • Substituent Effects: Aromatic substituents (e.g., 4-aminophenyl) increase melting points due to intermolecular hydrogen bonding, while alkyl or heteroaromatic groups (e.g., pyrazinyl) may lower melting points by reducing crystallinity .
  • Solubility: Malonate esters with polar substituents (e.g., amino, methoxy) exhibit improved solubility in organic solvents, facilitating their use in solution-phase reactions .

Reactivity and Functionalization Potential

  • Nucleophilic Substitution : The malonate core in the target compound can undergo alkylation or acylation reactions. For example, dimethyl malonate reacts with allylsulfones under palladium catalysis to form allylated derivatives (76% yield) .
  • Cyclization Reactions : Pyrazinyl-substituted malonates may participate in radical additions or cyclocondensations. highlights the use of malonate esters in synthesizing indole-fused heterocycles via manganese(III)-mediated radical reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.